N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide: is an organic compound characterized by its complex structure, which includes a benzamide core, a dimethoxybenzyl group, and an isothiazolidin-2-yl moiety with a dioxido functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core through the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid with an appropriate amine, such as 3,4-dimethoxybenzylamine. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
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Introduction of the Dimethoxybenzyl Group: : The next step involves the introduction of the 3,4-dimethoxybenzyl group. This can be achieved through a nucleophilic substitution reaction where the benzamide intermediate reacts with 3,4-dimethoxybenzyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, such as enzymes or receptors, which could be explored for therapeutic applications.
Industry
In materials science, the compound’s unique structure could be utilized in the design of novel materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The dioxidoisothiazolidin moiety could play a role in binding to active sites, while the benzamide and dimethoxybenzyl groups might enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid
- N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)aniline
- N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)phenylacetamide
Uniqueness
Compared to similar compounds, N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both the dimethoxybenzyl and dioxidoisothiazolidin moieties provides a distinctive profile that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-8-7-14(11-18(17)26-2)13-20-19(22)15-5-3-6-16(12-15)21-9-4-10-27(21,23)24/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKNIHOOHUBNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3CCCS3(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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